5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a brominated derivative of benzimidazole This compound is characterized by the presence of two bromine atoms at the 5th and 6th positions, and two methyl groups at the 1st and 3rd positions of the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one typically involves the bromination of 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for the addition of brominating agents and solvents can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used in aprotic solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: The major products are substituted benzimidazole derivatives.
Oxidation Reactions: The major products are oxidized benzimidazole derivatives.
Reduction Reactions: The major products are debrominated benzimidazole derivatives.
Scientific Research Applications
5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atoms and the benzimidazole ring play crucial roles in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-benzo[d]imidazol-2(3H)-one: Lacks the bromine atoms, making it less reactive in substitution reactions.
5,6-Dichloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one: Contains chlorine atoms instead of bromine, which may result in different reactivity and biological activity.
5,6-Difluoro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one:
Uniqueness
5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of bromine atoms, which impart distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atoms also enhance the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5,6-dibromo-1,3-dimethylbenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2N2O/c1-12-7-3-5(10)6(11)4-8(7)13(2)9(12)14/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRXODDTEWHJCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C1=O)C)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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